1,3,5-Triazine-2,4-diamine
Overview
Description
1,3,5-Triazine-2,4-diamine, also known as Formoguanamine or Guanamine, is a diamino-1,3,5-triazine . It has a molecular formula of C3H5N5 and a molecular weight of 111.11 g/mol .
Synthesis Analysis
A series of new benzimidazole/1,3,5-triazine-2,4-diamine hybrid derivatives were designed and synthesized . Another study synthesized a library of 6, N2 -diaryl-1,3,5-triazine-2,4-diamines and evaluated their antiproliferative properties against three breast cancer cell lines .Molecular Structure Analysis
The molecular geometry, harmonic vibrational wavenumbers, and bonding features of the title molecule in the ground-state have been calculated by using the density functional B3LYP method with 6-31G (d) as basis set . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Molecular photocatalysts based on 2,6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine 1 were engineered, which mimic [2,2′;6′,2′′]terpyridine (tpy) and its related complexes by coordination with transition metal ions .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 447.6±28.0 °C at 760 mmHg, and a flash point of 254.9±11.2 °C . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .Scientific Research Applications
Herbicides and Luminescence Studies : Sym-triazines, including 1,3,5-triazine-2,4-diamine, have been studied for their low-lying excited states, relevant in herbicide applications and luminescence. Computational and experimental methods have shown that these compounds have significant potential in this area (Oliva et al., 2005).
Anticancer Properties : A one-pot synthesis method has been developed to create a variety of 1,3,5-triazine-2,4-diamine derivatives. These compounds were screened for anticancer properties, indicating their potential in pharmaceutical applications (Junaid et al., 2019).
Optoelectronic Applications : The optoelectronic properties of 1,3,5-triazine-2,4-diamine derivatives have been explored for organic electronics. Their potential for thermally activated delayed fluorescence (TADF) and high hole mobility, comparable to pentacene, has been demonstrated (Armaković et al., 2021).
Crystal Engineering : N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines have been synthesized and evaluated for their ability to form ethanol clathrates in crystals. This indicates their utility in crystal engineering and materials science (Junaid et al., 2019).
Antimicrobial Agents : Several 1,3,5-triazine derivatives have shown promising antimicrobial properties against bacterial and fungal strains. These findings highlight their potential in developing new antimicrobial agents (Patil et al., 2020).
Mitochondria-Targeted Anticancer Agents : Cyclometalated iridium(III) complexes with 1,3,5-triazine-2,4-diamine derivatives have been synthesized and characterized. They exhibit targeted action against mitochondria in cancer cells, especially those resistant to cisplatin (Xiong et al., 2016).
Polyimide Synthesis : Triazine-based diamine monomers, including 1,3,5-triazine-2,4-diamine, have been used to synthesize polyimides. These materials demonstrate excellent solubility and thermal stability, indicating potential applications in electronics (Li et al., 2017).
Green Chemistry : The synthesis of 2,4-diamino-1,3,5-triazine derivatives using a green procedure highlights their potential in environmentally friendly chemical processes (Díaz‐Ortiz et al., 2004).
Chelation and Crystal Engineering : Compounds like 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine have been studied for their ability to chelate metals and create hydrogen-bonded crystals. This research contributes to the field of crystallography and coordination chemistry (Duong et al., 2011).
Anti-Plasmodial Antifolates : A series of 1,3,5-triazine-2,4-diamine derivatives have demonstrated potent antiplasmodial activity, making them candidates for malaria treatment (Lourens et al., 2016).
properties
IUPAC Name |
1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXTWGWHSMCWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074292 | |
Record name | 1,3,5-Triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4-diamine | |
CAS RN |
504-08-5 | |
Record name | 1,3,5-Triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formoguanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formoguanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIAZINE-2,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GN3JB7H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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